molecular formula C10H16N2O B13028133 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

Cat. No.: B13028133
M. Wt: 180.25 g/mol
InChI Key: BPOYASXAQIPZDV-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 5-methoxy-2-methylphenyl group attached to the ethane-1,2-diamine backbone. Its methoxy and methyl substituents on the aromatic ring influence electronic and steric properties, distinguishing it from simpler diamines .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3

InChI Key

BPOYASXAQIPZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent groups on ethane-1,2-diamine derivatives significantly alter their physicochemical properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine 5-Methoxy-2-methylphenyl ~210 (estimated) Moderate polarity, electron-donating substituents
1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride 4-Methylphenyl 186.68 Higher solubility in acidic conditions
(1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine Bis(4-methoxyphenyl) ~330 Chiral, high thermal stability
N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine (SQ109) Geranyl and adamantyl ~400 Bulky substituents, lipophilic

Key Observations :

  • Electronic Effects : The methoxy group in this compound enhances electron density on the aromatic ring compared to methyl-substituted analogs like 1-(4-Methylphenyl)ethane-1,2-diamine .
  • Solubility : Hydrochloride salts (e.g., 1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride) exhibit higher aqueous solubility due to ionic character .
  • Steric Effects : Bulky substituents, as in SQ109, reduce reactivity in coordination complexes but enhance membrane permeability in biological systems .

Reactivity and Stability

Thermal Stability
  • Alkoxy Substituents : Methoxy groups in this compound may confer moderate thermal stability. However, alkoxy derivatives are prone to decomposition under high temperatures, as seen in 2-(2-alkoxyphenyl)-1H-imidazolines, which dealkylate to hydroxyl analogs during distillation .
  • Bis-Methoxy Derivatives : Compounds like (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine exhibit higher stability due to symmetrical substitution and reduced steric strain .
Table 2: Comparative Catalytic and Coordination Properties
Compound Metal Coordination Notable Applications
This compound Bidentate ligand Potential catalyst for asymmetric synthesis
N,N′-bis(2-hydroxylbenzyl)-1,2-ethanediamine Tetradentate Antimicrobial metal complexes
Ethane-1,2-diamine (unsubstituted) Flexible ligand ZnO nanorod growth enhancer

Key Findings :

  • Ligand Flexibility: The unsubstituted ethane-1,2-diamine acts as a flexible ligand in ZnO nanorod synthesis, while bulky substituents in this compound may limit conformational adaptability .
  • Biological Activity : SQ109, a related diamine with lipophilic groups, demonstrates potent antimicrobial activity, suggesting that the methoxy and methyl groups in the target compound could be optimized for similar applications .

Biological Activity

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine, also known as a derivative of 1,2-diamines, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various scientific studies.

Chemical Structure and Properties

The compound features two amino groups attached to an ethane backbone, with a methoxy group and a methyl group on a phenyl ring. This unique structure contributes to its biological properties and interaction with various biological targets.

This compound acts primarily as a ligand, interacting with specific receptors and enzymes. Its mechanism involves modulation of signaling pathways associated with various diseases, particularly in cancer and neurological disorders.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects . For instance, studies have shown that certain derivatives inhibit histone demethylases, leading to the re-expression of silenced genes involved in tumor suppression. In vitro experiments demonstrated that these compounds can induce apoptosis in cancer cell lines by altering gene expression profiles associated with cell cycle regulation and apoptosis pathways .

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurotransmitter systems. It has shown potential as a D3 dopamine receptor agonist , which may influence mood and cognitive functions. The agonistic activity at this receptor type suggests possible applications in treating conditions like schizophrenia and Parkinson's disease .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyBiological ActivityKey Findings
AntitumorInhibits histone demethylase; induces apoptosis in cancer cell lines.
NeuropharmacologicalActs as a D3 receptor agonist; potential for mood regulation.
Enzyme InteractionModulates activity of specific enzymes involved in metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1: Cancer Cell Line Studies
    • Researchers treated HCT116 colon cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers and decreased viability compared to control groups .
  • Case Study 2: Neuropharmacological Assessment
    • In a rodent model, administration of the compound resulted in significant improvements in behavioral tests associated with dopamine receptor activity, suggesting potential therapeutic benefits for neurodegenerative diseases .

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